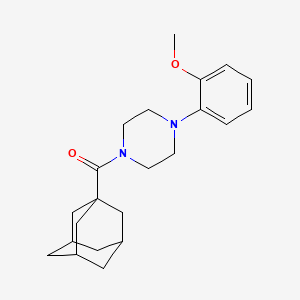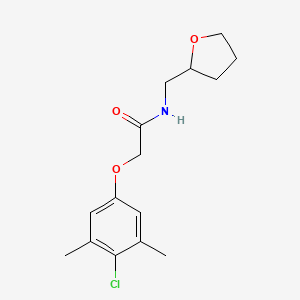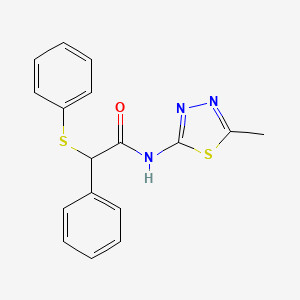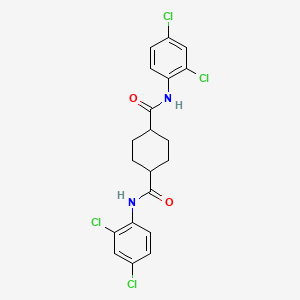![molecular formula C18H14BrNO4 B4983520 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid](/img/structure/B4983520.png)
4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid, also known as BRB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BRB is a member of the stilbene family, which is known for its diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. In
Mécanisme D'action
The mechanism of action of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cell growth and proliferation. 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to inhibit the PI3K/Akt/mTOR pathway, which is a key signaling pathway involved in cancer cell growth and survival. Additionally, 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to modulate the expression of various genes involved in inflammation and oxidative stress, further highlighting its potential as a therapeutic agent.
Biochemical and Physiological Effects:
4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes involved in cancer cell growth and proliferation, including topoisomerase and HDAC enzymes. 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has also been shown to modulate the expression of various genes involved in inflammation and oxidative stress, leading to a reduction in inflammation and oxidative stress-related damage. Furthermore, 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to have neuroprotective effects, leading to improved cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities, making it suitable for various scientific applications. Additionally, 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to exhibit low toxicity, making it a safe compound to work with in laboratory settings. However, one limitation of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid. One potential direction is the development of novel formulations of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid that improve its solubility, making it more suitable for various scientific applications. Additionally, further studies are needed to elucidate the specific mechanisms of action of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid, which could lead to the development of more targeted and effective therapeutic agents. Furthermore, the potential applications of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid in the treatment of neurological disorders such as Alzheimer's and Parkinson's disease warrant further investigation.
Méthodes De Synthèse
The synthesis of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid involves the reaction of 5-bromo-2,3-dimethoxybenzaldehyde with malononitrile to form 5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]malononitrile. This intermediate is then reacted with 4-bromobenzoic acid in the presence of potassium carbonate to yield 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid. The synthesis method of 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been optimized to improve the yield and purity of the compound, making it suitable for various scientific applications.
Applications De Recherche Scientifique
4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been extensively studied for its potential applications in biomedical research. It has been shown to exhibit anticancer properties by inhibiting the growth and proliferation of cancer cells. 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid also has anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases. Furthermore, 4-[2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanovinyl]benzoic acid has been shown to have neuroprotective effects, making it a promising candidate for the treatment of neurological disorders such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-[(E)-2-(5-bromo-2,3-dimethoxyphenyl)-1-cyanoethenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrNO4/c1-23-16-9-15(19)8-13(17(16)24-2)7-14(10-20)11-3-5-12(6-4-11)18(21)22/h3-9H,1-2H3,(H,21,22)/b14-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOZMMQEGRUWBC-AUWJEWJLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)C=C(C#N)C2=CC=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4983441.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4983453.png)
![N-[3-(4-morpholinyl)propyl]-7-(trifluoromethyl)-5,6-dihydrobenzo[h]pyrazolo[5,1-b]quinazoline-10-carboxamide](/img/structure/B4983469.png)
![1-benzyl-8-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-3-(2-methoxyethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B4983472.png)


![N-(4-fluorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4983488.png)
![5-{3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4983496.png)
![5-acetyl-4-(4-bromophenyl)-6-methyl-2-{[2-(2-naphthyl)-2-oxoethyl]thio}-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983505.png)
![7-chloro-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4983524.png)
![2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4983527.png)

